![molecular formula C15H11NOS B12561477 2-[(Naphthalen-2-yl)sulfanyl]-1-oxo-1lambda~5~-pyridine CAS No. 185432-82-0](/img/structure/B12561477.png)
2-[(Naphthalen-2-yl)sulfanyl]-1-oxo-1lambda~5~-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Naphthalen-2-yl)sulfanyl]-1-oxo-1lambda~5~-pyridine is an organic compound that features a naphthalene moiety linked to a pyridine ring through a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Naphthalen-2-yl)sulfanyl]-1-oxo-1lambda~5~-pyridine typically involves the reaction of 2-naphthalenethiol with a pyridine derivative under specific conditions. One common method includes dissolving bipyridine and 2-naphthalenethiol in dimethylformamide (DMF), followed by the addition of copper(I) iodide (CuI) in acetonitrile. The mixture is then heated to 180°C for 20 hours under ultrasonication, resulting in the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Naphthalen-2-yl)sulfanyl]-1-oxo-1lambda~5~-pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyridine ring or the naphthalene moiety.
Substitution: The naphthalene or pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like DMF or acetonitrile, and catalysts such as copper(I) iodide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the naphthalene or pyridine rings.
Aplicaciones Científicas De Investigación
2-[(Naphthalen-2-yl)sulfanyl]-1-oxo-1lambda~5~-pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of 2-[(Naphthalen-2-yl)sulfanyl]-1-oxo-1lambda~5~-pyridine involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can modulate the activity of enzymes or proteins, leading to various biological effects. The compound’s ability to form stable complexes with metals also plays a role in its mechanism of action, particularly in coordination chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Di(naphthalen-2-yl)sulfane: Similar structure but lacks the pyridine ring.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Contains a naphthalene moiety but differs in the functional groups and overall structure.
Uniqueness
2-[(Naphthalen-2-yl)sulfanyl]-1-oxo-1lambda~5~-pyridine is unique due to its combination of a naphthalene moiety and a pyridine ring linked through a sulfur atom. This unique structure allows it to participate in a variety of chemical reactions and form stable complexes, making it valuable in multiple research and industrial applications.
Propiedades
Número CAS |
185432-82-0 |
|---|---|
Fórmula molecular |
C15H11NOS |
Peso molecular |
253.32 g/mol |
Nombre IUPAC |
2-naphthalen-2-ylsulfanyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C15H11NOS/c17-16-10-4-3-7-15(16)18-14-9-8-12-5-1-2-6-13(12)11-14/h1-11H |
Clave InChI |
CWZNGCBGMJVBKU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)SC3=CC=CC=[N+]3[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


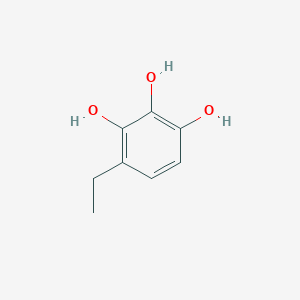
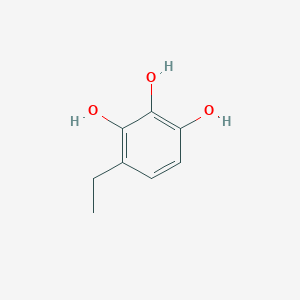
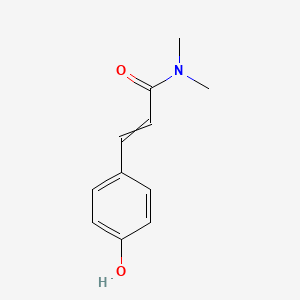
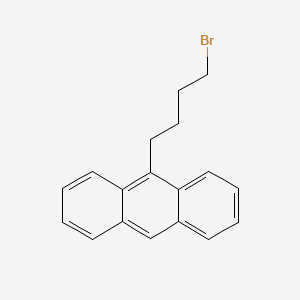

![Methanesulfonic acid--2-[4-(trifluoromethoxy)phenoxy]ethan-1-ol (1/1)](/img/structure/B12561415.png)
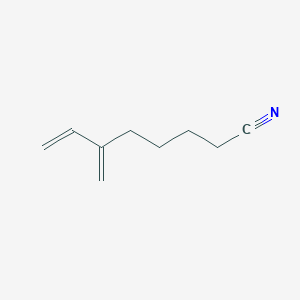

![N~1~-[4-(Diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine](/img/structure/B12561427.png)
![Dihydro-1H,3H,5H-pyrazolo[1,2-c][1,3,4]thiadiazole-1,3-dithione](/img/structure/B12561454.png)
![Bis{[3,5-bis(benzyloxy)phenyl]methyl} propanedioate](/img/structure/B12561460.png)
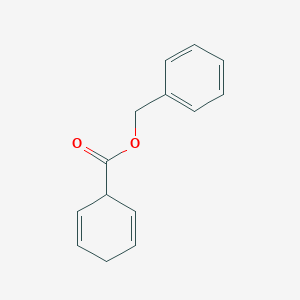

![2,6-Bis[(propan-2-yl)oxy]phenol](/img/structure/B12561487.png)
